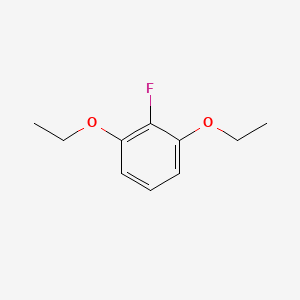
2,6-Diethoxyfluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethoxyfluorobenzene is an organic compound characterized by the presence of two ethoxy groups and one fluorine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxyfluorobenzene typically involves the fluorination of 2,6-diethoxybenzene. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
化学反応の分析
Types of Reactions
2,6-Diethoxyfluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2,6-diethoxybenzoic acid.
Reduction: Formation of 2,6-diethoxybenzene.
Substitution: Formation of 2,6-diethoxyaniline or 2,6-diethoxythiophenol.
科学的研究の応用
2,6-Diethoxyfluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6-Diethoxyfluorobenzene depends on its specific application. In chemical reactions, the fluorine atom’s electron-withdrawing nature can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in various environments.
類似化合物との比較
Similar Compounds
Fluorobenzene: A simpler analog with only a fluorine atom attached to the benzene ring.
2,6-Diethoxybenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2,6-Difluorobenzene: Contains two fluorine atoms, leading to different electronic and steric effects.
Uniqueness
2,6-Diethoxyfluorobenzene is unique due to the combination of ethoxy and fluorine substituents, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research purposes.
特性
分子式 |
C10H13FO2 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
1,3-diethoxy-2-fluorobenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
DCIKVRUZURIZEK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC=C1)OCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
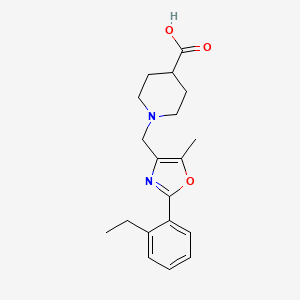
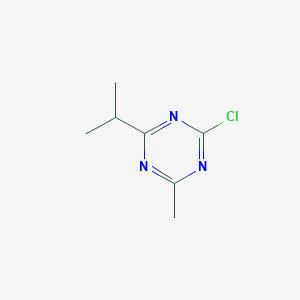
![4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile](/img/structure/B12862117.png)


![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
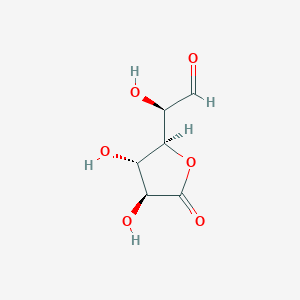

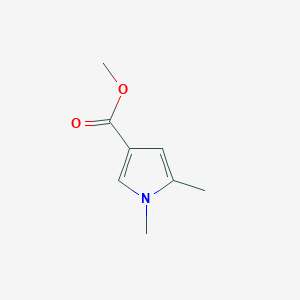
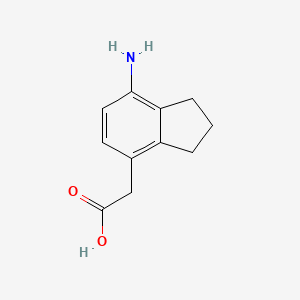
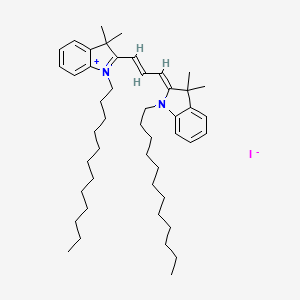
![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
